Cas no 153789-13-0 (Tert-butyl 7-azabicyclo[4.1.0]heptane-7-carboxylate)

Tert-butyl 7-azabicyclo[4.1.0]heptane-7-carboxylate structure
153789-13-0 structure
Product Name:Tert-butyl 7-azabicyclo[4.1.0]heptane-7-carboxylate
N.o CAS:153789-13-0
MF:C11H19NO2
MW:197.27406334877
CID:1328388
PubChem ID:10932406
Update Time:2025-04-20

Tert-butyl 7-azabicyclo[4.1.0]heptane-7-carboxylate Propriedades químicas e físicas

Nomes e Identificadores

    • Tert-butyl 7-azabicyclo[4.1.0]heptane-7-carboxylate
    • 7-Azabicyclo[4.1.0]heptane-7-carboxylic acid, 1,1-dimethylethyl ester
    • ACMC-20n6t4
    • tert-butyl 7-azabicyclo&lt
    • 4.1.0&gt
    • heptane-7-carboxylate
    • AKOS015968477
    • N-Boc-cyclohexanoaziridine
    • 7-(tert-butoxycarbonyl)-7-azabicyclo[4.1.0]heptane
    • (+-)-7-(tert-butoxycarbonyl)-7-aza-bicyclo-[4.1.0]-cycloheptane
    • CTK0E7970
    • AZA007
    • 7-Azabicyclo[4.1.0]heptane-7-carboxylic acid, 1,1-dimethylethyl ester; ACMC-20n6t4; tert-butyl 7-azabicyclo< 4.1.0> heptane-7-carboxylate; AKOS015968477; N-Boc-cyclohexanoaziridine; 7-(tert-butoxycarbonyl)-7-azabicyclo[4.1.0]heptane; (+-)-7-(tert-butoxycarbonyl)-7-aza-bicyclo-[4.1.0]-cycloheptane; CTK0E7970; AZA007;
    • DTXSID00448786
    • Tert-butyl7-azabicyclo[4.1.0]heptane-7-carboxylate
    • MFCD16987842
    • 7-AZA-BICYCLO[4.1.0]HEPTANE-7-CARBOXYLIC ACID TERT-BUTYL ESTER
    • CS-0438637
    • 153789-13-0
    • SCHEMBL3091698
    • N-BOC-7-AZABICYCLO[4.1.0]HEPTANE
    • AS-40237
    • 7-Aza-bicyclo[4.1.0]heptane-7-carboxylic acid t-butyl ester
    • 7-Boc-7-azabicyclo[4.1.0]heptane
    • Inchi: 1S/C11H19NO2/c1-11(2,3)14-10(13)12-8-6-4-5-7-9(8)12/h8-9H,4-7H2,1-3H3
    • Chave InChI: BWBYMNXVYXQBGF-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(N1C2CCCCC12)=O

Propriedades Computadas

  • Massa Exacta: 197.14167
  • Massa monoisotópica: 197.141578849g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 14
  • Contagem de Ligações Rotativas: 3
  • Complexidade: 232
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 2
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 2.2
  • Superfície polar topológica: 29.3Ų

Propriedades Experimentais

  • PSA: 29.31

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